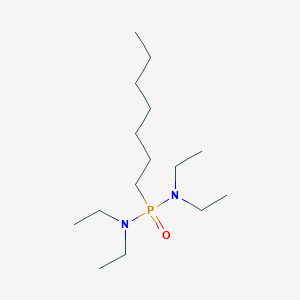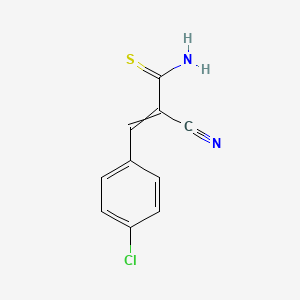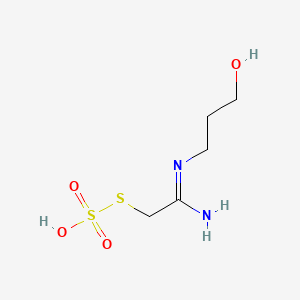
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and dicarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of a pre-existing aromatic compound. One common method includes the reaction of 2-tert-butyl-5-methylbenzene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dicarbonitrile product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile functionalization processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-methylbenzene-1,4-dicarboxylic acid.
Reduction: Formation of 2-tert-butyl-5-methylbenzene-1,4-diamine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s aromatic structure also allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-1,4-dimethylbenzene: Similar structure but lacks the nitrile groups.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but has a hydroxyl group instead of nitriles.
1-Tert-butyl-2-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is unique due to the presence of both tert-butyl and nitrile groups on the benzene ring
Propriétés
Numéro CAS |
40787-65-3 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-tert-butyl-5-methylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C13H14N2/c1-9-5-11(8-15)12(13(2,3)4)6-10(9)7-14/h5-6H,1-4H3 |
Clé InChI |
LOGLZKCLHOANLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C#N)C(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



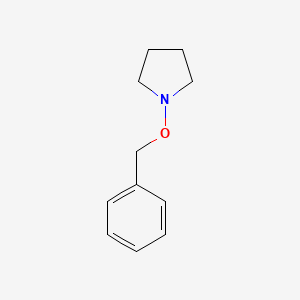
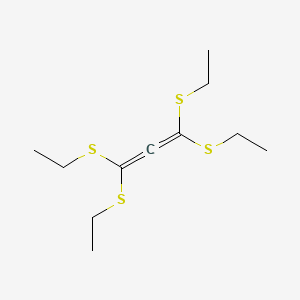
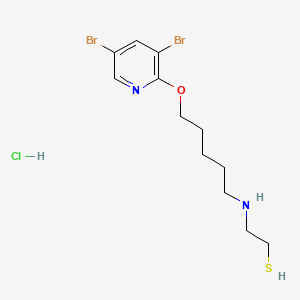
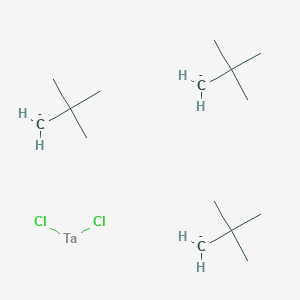
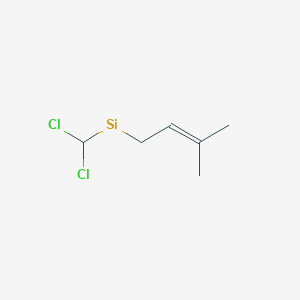




![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
